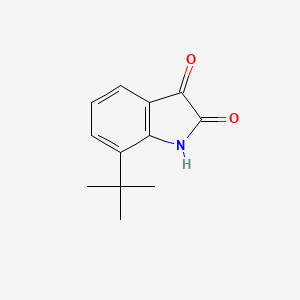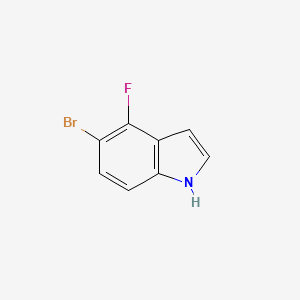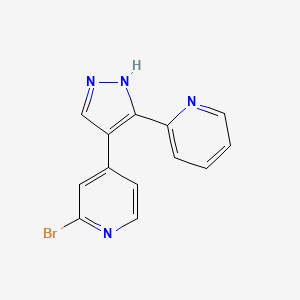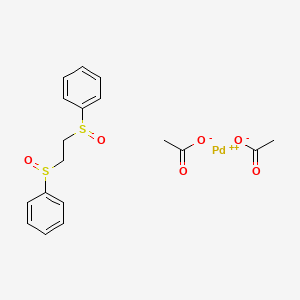
7-(tert-Butyl)indoline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 7-(tert-Butyl)indoline-2,3-dione involves a reaction with sulfuric acid in water at 65 - 80℃ . The product of this reaction is then treated with a solution of potassium nitrate in concentrated sulfuric acid at 0℃ . This method provides a simple, efficient, and metal-free route to indolinediones .Molecular Structure Analysis
The molecular formula of 7-(tert-Butyl)indoline-2,3-dione is C12H13NO2 . Its molecular weight is 203.24 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 7-(tert-Butyl)indoline-2,3-dione include a reaction with sulfuric acid and a subsequent reaction with potassium nitrate . These reactions result in the formation of 7-(tert-Butyl)indoline-2,3-dione .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocyclic Compounds
Field
Organic Chemistry
Application Summary
The tert-butyl group has been introduced into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems, leading to a series of structurally novel compounds .
Method of Application
The introduction of a tert-butyl group into these systems has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
Results or Outcomes
The newly synthesized compounds are likely to be biologically active and could be used for the development of lead compounds .
Biologically Active Compounds
Field
Medicinal Chemistry
Application Summary
Indole derivatives, including those with a tert-butyl group, have been used as biologically active compounds for the treatment of various disorders in the human body .
Method of Application
The application of these compounds involves their synthesis and subsequent testing for biological activity .
Results or Outcomes
Indoles, both natural and synthetic, show various biologically vital properties .
Preparation of Aryl Alkyl Amines
Field
Organic Synthesis
Application Summary
Tert-Butyl indoline-1-carboxylate has been used as a reactant in the preparation of aryl alkyl amines .
Method of Application
The preparation involves alkylation reactions catalyzed by Pd .
Results or Outcomes
The outcome of this application is the successful synthesis of aryl alkyl amines .
Synthesis of Prevalent Moieties in Selected Alkaloids
Application Summary
Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Results or Outcomes
Synthesis of Novel [1,2,4]triazino[5,6-b]indole and Indolo[2,3-b]quinoxaline Derivatives
Application Summary
The first introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems, leading to a series of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives, has been achieved .
Method of Application
This has been achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
Results or Outcomes
Because of the synergism of the tert-butyl group, the newly synthesized compounds are likely to be biologically active and could be used for development of lead compounds .
Safety And Hazards
The safety data sheet for 7-(tert-Butyl)indoline-2,3-dione indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .
Eigenschaften
IUPAC Name |
7-tert-butyl-1H-indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(2,3)8-6-4-5-7-9(8)13-11(15)10(7)14/h4-6H,1-3H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFXVLYLDZCGJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC2=C1NC(=O)C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483509 |
Source


|
| Record name | 1H-Indole-2,3-dione, 7-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(tert-Butyl)indoline-2,3-dione | |
CAS RN |
57817-00-2 |
Source


|
| Record name | 1H-Indole-2,3-dione, 7-(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)
![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)


